

Application Notes and Protocols: In Vivo Imaging with Radiolabeled Fomepizole Hydrochloride

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Compound of Interest

Compound Name: Fomepizole hydrochloride

Cat. No.: B1600603

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Disclaimer: The following application notes and protocols are proposed based on the known pharmacology of **fomepizole hydrochloride** and established methodologies in radiotracer development and in vivo imaging. To date, there is a lack of published literature on the successful radiolabeling of fomepizole for in vivo imaging purposes. Therefore, the information presented here is intended to serve as a conceptual framework for researchers and drug development professionals interested in exploring this novel application.

Introduction

Fomepizole, also known as 4-methylpyrazole, is a potent competitive inhibitor of the enzyme alcohol dehydrogenase (ADH).[1][2] It is clinically approved as an antidote for methanol and ethylene glycol poisoning, where it acts by blocking the metabolic conversion of these substances into their toxic metabolites.[1][2][3] The primary target of fomepizole, ADH, is predominantly found in the liver and plays a crucial role in the metabolism of various alcohols and aldehydes.[4] The ability to non-invasively quantify the distribution and density of ADH in vivo could provide valuable insights into liver function, alcohol-related pathologies, and certain types of cancer where ADH expression is altered.[5]

This document outlines a proposed methodology for the development and application of a radiolabeled fomepizole analog, specifically [^{11}C]fomepizole, as a novel radiotracer for Positron Emission Tomography (PET) imaging of ADH.

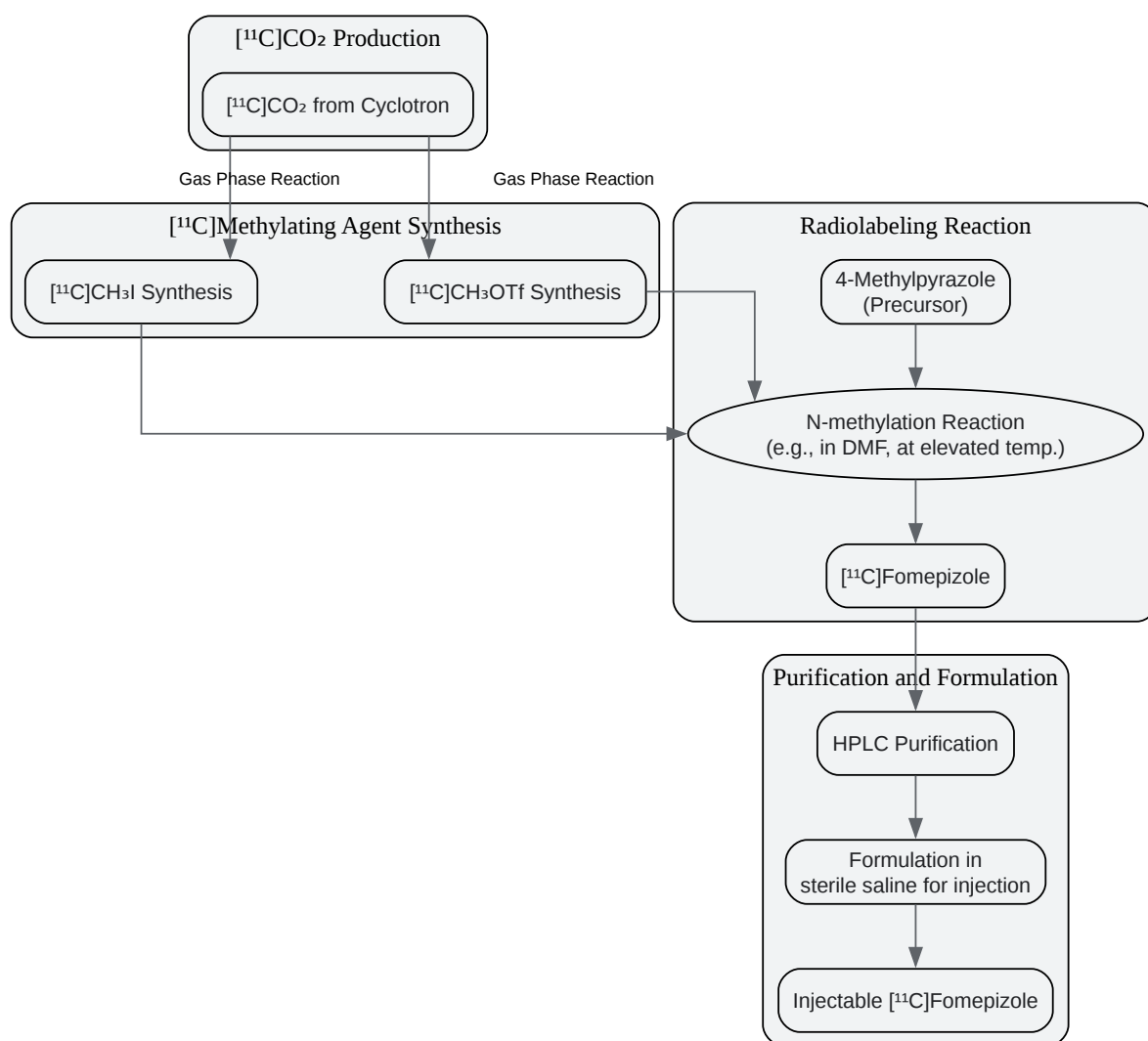
Proposed Applications

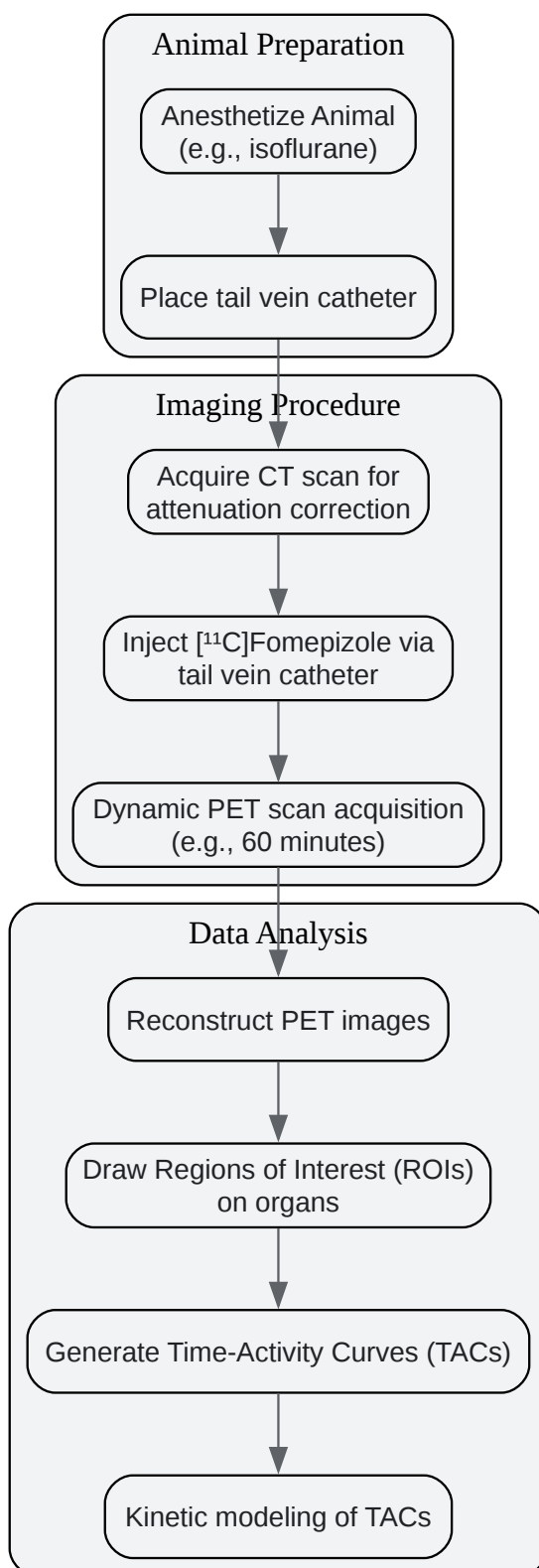
- Non-invasive assessment of hepatic ADH expression: Quantifying ADH levels in the liver could serve as a biomarker for various liver diseases.
- Oncological imaging: Investigating ADH expression in tumors, which can be variable and have prognostic implications.
- Pharmacokinetic and pharmacodynamic studies: Studying the in vivo binding and displacement of fomepizole and other ADH inhibitors.
- Toxicology studies: Assessing the in vivo effects of toxins that are metabolized by ADH.

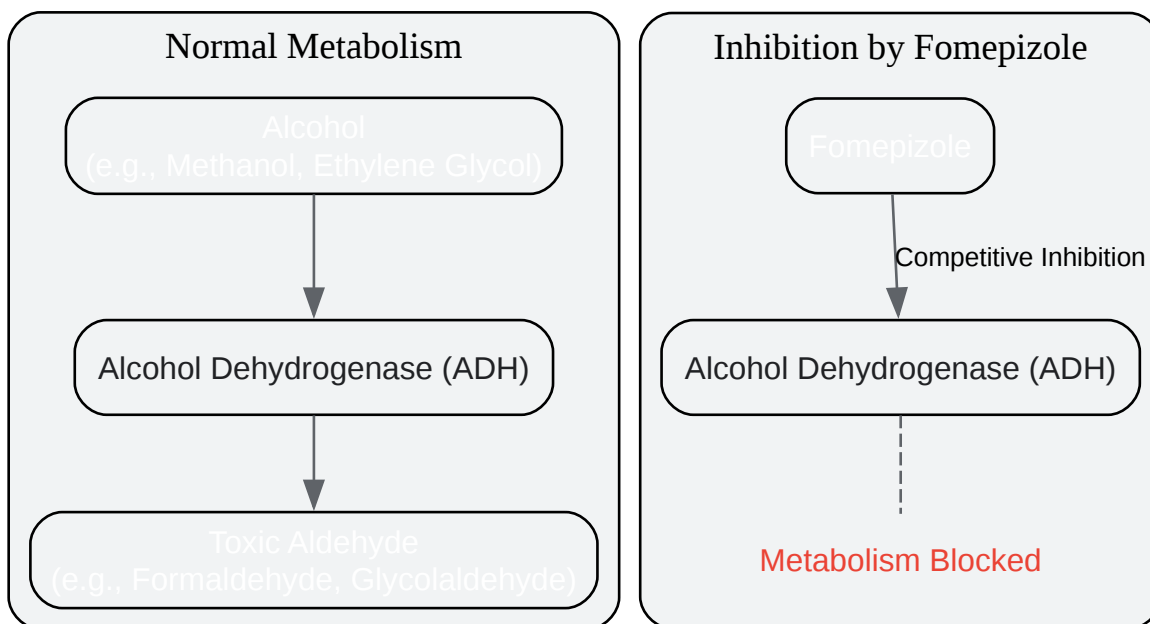
Methodology

Proposed Radiosynthesis of [^{11}C]Fomepizole

The proposed radiosynthesis of [^{11}C]fomepizole involves the N-methylation of a suitable precursor, 4-methylpyrazole, using [^{11}C]methyl iodide or [^{11}C]methyl triflate. Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it suitable for PET imaging studies.







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References

- 1. Fomepizole - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. The diagnostic value of alcohol dehydrogenase (ADH) isoenzymes and aldehyde dehydrogenase (ALDH) measurement in the sera of patients with brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
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